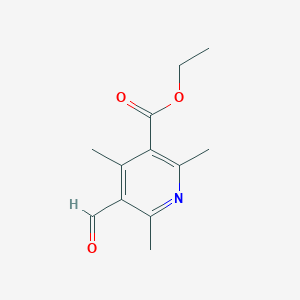

5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester

CAS No.: 28569-08-6

Cat. No.: VC16068120

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28569-08-6 |

|---|---|

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | ethyl 5-formyl-2,4,6-trimethylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C12H15NO3/c1-5-16-12(15)11-7(2)10(6-14)8(3)13-9(11)4/h6H,5H2,1-4H3 |

| Standard InChI Key | CVHRYOCKFVWTDE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(C(=C1C)C=O)C)C |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The IUPAC name for this compound is ethyl 5-formyl-2,4,6-trimethylpyridine-3-carboxylate, reflecting its substitution pattern on the pyridine core . The structure consists of a pyridine ring with:

-

A formyl group (-CHO) at position 5

-

Methyl groups (-CH) at positions 2, 4, and 6

-

An ethyl ester (-COOCHCH) at position 3

The SMILES notation encodes this arrangement , while the InChIKey provides a unique identifier for computational referencing .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 221.25 | |

| XLogP3 | 1.7 | |

| Topological Polar SA | 56.3 Ų | |

| Rotatable Bond Count | 4 |

Physicochemical Properties

Solubility and Stability

Computational predictions (PubChem) indicate:

-

Hydrogen Bonding: 0 donors, 4 acceptors, favoring solubility in polar aprotic solvents

-

Thermal Stability: Likely stable below 150°C, inferred from analogous nicotinate esters

Experimental data gaps exist for melting/boiling points, necessitating further characterization.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s formyl and ester groups render it a potential building block for:

-

Antimicrobial Agents: Pyridine derivatives often exhibit bacteriostatic activity.

-

Kinase Inhibitors: The planar aromatic system may interact with ATP-binding pockets.

-

Prodrugs: Ethyl ester moieties can enhance membrane permeability.

Material Science

Applications under investigation include:

-

Coordination Chemistry: As a ligand for transition metal catalysts (e.g., Pd, Cu).

-

Polymer Additives: Modifying thermal or optical properties of engineering plastics.

Future Research Directions

-

Pharmacological Profiling: Screen for bioactivity in cancer or infectious disease models.

-

Process Chemistry: Develop greener synthetic routes (e.g., biocatalytic methods).

-

Crystallography: Resolve 3D structure to inform computational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume